![molecular formula C18H17F3N4O B2450488 6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 575466-19-2](/img/structure/B2450488.png)
6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a fusion of several rings including a triazole ring and a thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve several steps. The reactions often involve the use of reagents like hydrazonoyl halides and the process of condensation .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of this compound involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones. This process is significant for understanding the heterocyclization directions and possible mechanisms for pyrimidine heterocycle formation (Lipson et al., 2003).
Antimicrobial Applications
Research has been conducted on novel quinazolinones fused with [1,2,4]-triazole and other rings, demonstrating significant antimicrobial activity against both gram-negative and gram-positive bacteria, as well as antifungal activity against various fungi (Pandey et al., 2009).
Anticonvulsant Activity
Compounds structurally related to 6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been synthesized and evaluated for their anticonvulsant activity. Certain derivatives exhibited potent anticonvulsant effects in rat models, indicating the potential therapeutic applications of these compounds (Francis et al., 1991).
Synthesis Variations and Derivatives
The synthesis of various derivatives, such as triazoloquinazolinium betaines and related compounds, showcases the chemical versatility and potential for developing new pharmacologically active compounds. These synthetic pathways and structural analyses contribute to a deeper understanding of the chemical properties and potential applications of these compounds (Crabb et al., 1999).
Zukünftige Richtungen
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This compound, with its complex structure and potential pharmacological activities, presents an interesting avenue for future research in drug design and discovery .
Eigenschaften
IUPAC Name |
6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-17(2)7-12-14(13(26)8-17)15(25-16(24-12)22-9-23-25)10-3-5-11(6-4-10)18(19,20)21/h3-6,9,15H,7-8H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDLZUXOXQDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2450405.png)
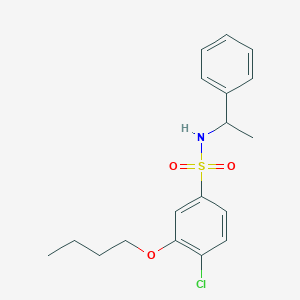
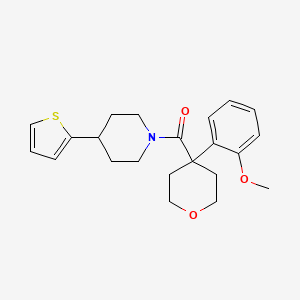
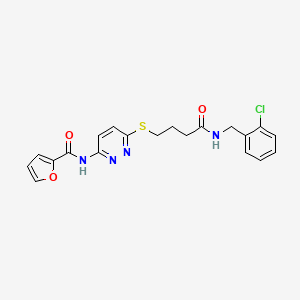
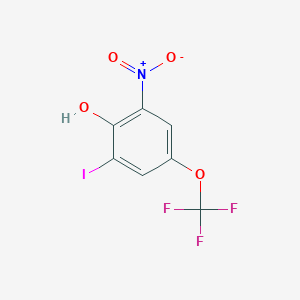
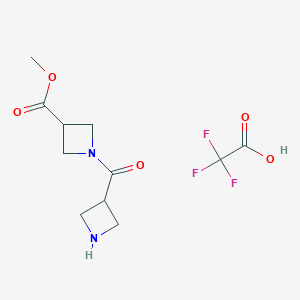


![3-bromo-4-[(4-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2450416.png)

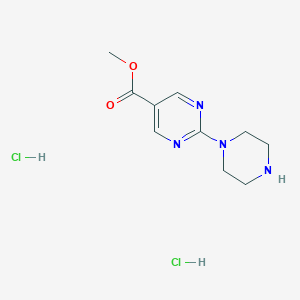
![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450419.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)
![N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide](/img/structure/B2450426.png)